molecular formula C23H22N4O2 B3797521 5-(benzimidazol-1-ylmethyl)-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide

5-(benzimidazol-1-ylmethyl)-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B3797521
M. Wt: 386.4 g/mol
InChI Key: GGBNTIXTKJUQMZ-UHFFFAOYSA-N
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Description

5-(benzimidazol-1-ylmethyl)-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzimidazole moiety, a tetrahydronaphthalene group, and an oxazole ring. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

5-(benzimidazol-1-ylmethyl)-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-26(21-12-6-8-16-7-2-3-9-18(16)21)23(28)20-13-17(29-25-20)14-27-15-24-19-10-4-5-11-22(19)27/h2-5,7,9-11,13,15,21H,6,8,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBNTIXTKJUQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC2=CC=CC=C12)C(=O)C3=NOC(=C3)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(benzimidazol-1-ylmethyl)-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Attachment of the benzimidazole to the oxazole ring: This step often involves the use of a suitable linker, such as a halomethyl derivative, under basic conditions.

    Introduction of the tetrahydronaphthalene group: This can be done through a Friedel-Crafts alkylation reaction, using the appropriate alkyl halide and a Lewis acid catalyst.

    Final coupling and cyclization: The final step involves the coupling of the intermediate compounds and cyclization to form the oxazole ring under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5-(benzimidazol-1-ylmethyl)-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxazole ring or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or oxazole rings, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the amide bond, forming the corresponding carboxylic acid and amine.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders or cancer.

    Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studies of enzyme inhibition, receptor binding, and signal transduction pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(benzimidazol-1-ylmethyl)-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity, while the oxazole ring can interact with receptor sites, modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory, anti-cancer, or neuroprotective activities.

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives, oxazole derivatives, and tetrahydronaphthalene derivatives. Compared to these compounds, 5-(benzimidazol-1-ylmethyl)-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. Some similar compounds include:

    Benzimidazole derivatives: Such as albendazole and mebendazole, which are used as antiparasitic agents.

    Oxazole derivatives: Such as oxaprozin, a nonsteroidal anti-inflammatory drug.

    Tetrahydronaphthalene derivatives: Such as naphazoline, a vasoconstrictor used in nasal decongestants.

This compound’s unique combination of structural motifs makes it a valuable candidate for further research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(benzimidazol-1-ylmethyl)-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(benzimidazol-1-ylmethyl)-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide

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